3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane
Description
Significance of Bicyclo[1.1.1]pentane Scaffolds in Modern Organic Chemistry
Bicyclo[1.1.1]pentane (BCP) scaffolds have garnered substantial attention in modern chemistry, particularly in drug discovery, as three-dimensional, saturated bioisosteres. frontiersin.orgbldpharm.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological or physicochemical effects to a parent compound. The BCP unit is frequently employed as a non-classical surrogate for several common chemical groups, most notably the para-substituted benzene (B151609) ring. acs.orgnih.govresearchgate.netchemrxiv.org
The value of BCPs stems from their unique structural and physicochemical properties:
Three-Dimensionality : In an effort to "escape from flatland," a concept in medicinal chemistry encouraging the use of non-planar structures, BCPs provide a rigid, 3D framework. frontiersin.orgacs.org This increased sp³ character can lead to improved pharmacological profiles, such as enhanced target selectivity and reduced off-target toxicity. nih.govnih.gov
Geometric Mimicry : The bridgehead substituents on a 1,3-disubstituted BCP replicate the linear, 180° exit vector of a para-substituted arene, allowing it to function as a spatial mimic. acs.orgnih.gov It can also serve as a bioisostere for alkynes and tert-butyl groups. frontiersin.orgacs.orgnih.gov
Improved Physicochemical Properties : Replacing a flat aromatic ring with a BCP scaffold often leads to significant improvements in a drug candidate's properties. bldpharm.comthieme-connect.com These enhancements typically include increased aqueous solubility, greater metabolic stability, and higher cell membrane permeability. bldpharm.comresearchgate.netnih.gov For instance, the replacement of a phenyl ring with a BCP in a γ-secretase inhibitor resulted in markedly improved solubility and metabolic stability while maintaining potency. bldpharm.comnih.gov
The table below summarizes the common bioisosteric relationships of the BCP core and the resulting property improvements.
| Original Moiety | BCP as Bioisostere | Resulting Physicochemical Improvements |
| para-Substituted Phenyl Ring | 1,3-Disubstituted BCP | Increased solubility, improved metabolic stability, enhanced permeability. bldpharm.comthieme-connect.comresearchgate.net |
| Alkyne | 1,3-Disubstituted BCP | Provides a more stable, saturated linker with similar geometry. acs.orgnih.gov |
| tert-Butyl Group | Monosubstituted BCP | Offers a rigid, 3D alternative that can explore different vector space. frontiersin.orgnih.gov |
Prominence of Oxetane (B1205548) Motifs in Constrained Molecular Architectures
The oxetane ring, a four-membered cyclic ether, has become an increasingly popular motif in drug design. acs.orgacs.orgnih.gov Its incorporation into molecular structures is a strategic choice to modulate physicochemical and pharmacological properties. nih.govacs.org
Key features contributing to the prominence of oxetanes include:
Polarity and Low Molecular Weight : Oxetanes are small, polar motifs that can enhance aqueous solubility and other drug-like properties without a significant increase in molecular weight. acs.orgacs.orgnih.gov
Metabolic Stability : They are often used as metabolically stable replacements for more labile functional groups, such as gem-dimethyl or carbonyl groups. acs.orgbeilstein-journals.orgnih.gov Unlike ketones, which can be susceptible to enzymatic reduction or reactions at the α-position, oxetanes are generally more robust. acs.org
Structural Constraint : The rigid, nearly planar geometry of the oxetane ring can act as a "conformational lock," restricting the flexibility of a molecule. acs.orgresearchgate.net This can lead to a more favorable conformation for binding to a biological target, potentially increasing potency.
Hydrogen Bond Acceptor : The oxygen atom in the oxetane ring is a competent hydrogen bond acceptor, a crucial feature for molecular recognition at a biological target. nih.govresearchgate.net
The incorporation of an oxetane can have a profound impact on a molecule's properties, as highlighted in the following table.
| Property | Effect of Oxetane Incorporation |
| Aqueous Solubility | Generally increased due to the motif's polarity. nih.govacs.orgnih.gov |
| Lipophilicity (LogD) | Can be fine-tuned; often introduces polarity without a large lipophilic penalty. acs.orgnih.gov |
| Metabolic Stability | Often improved by replacing labile groups like carbonyls. nih.govacs.orgbeilstein-journals.org |
| Amine Basicity (pKa) | Can beneficially lower the pKa of proximal amine groups. acs.orgacs.org |
Strategic Value of Halogenated Bicyclo[1.1.1]pentane-Oxetane Hybrids in Advanced Synthetic Design
The compound 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane represents a sophisticated building block that combines the advantageous features of both the BCP and oxetane motifs, with the added synthetic versatility of a halogen substituent. The strategic value of such a hybrid lies in its potential for elaboration into more complex molecules. nih.gov
The iodine atom at one of the BCP bridgehead positions is not merely a substituent but a highly valuable functional handle. Halogenated BCPs are key intermediates in organic synthesis, as the carbon-halogen bond can be readily transformed through a variety of well-established reactions. nih.govrsc.org This allows for the introduction of diverse functional groups, making the iodo-BCP-oxetane scaffold a versatile platform for library synthesis and late-stage functionalization in drug discovery programs.
The strategic advantages of this hybrid design include:
Orthogonal Reactivity : The iodo group provides a site for reactions like cross-coupling (e.g., Negishi coupling), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds without disturbing the stable oxetane ring. nih.gov
Combined Physicochemical Benefits : The resulting molecules inherit the desirable properties of both core structures. The BCP moiety provides a 3D, metabolically stable core that mimics traditional linkers, while the oxetane imparts polarity and can improve solubility. researchgate.netacs.org
Access to Novel Chemical Space : By combining these two non-classical motifs, chemists can access novel and unexplored areas of chemical space, creating molecules with unique three-dimensional shapes and property profiles that are distinct from traditional, more planar structures. frontiersin.orgthieme-connect.com
The presence of the iodine atom enables a range of subsequent chemical transformations, greatly expanding the synthetic utility of the core scaffold.
| Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Cross-Coupling | Organometallic reagents (e.g., organozincs, organoborons) and a metal catalyst (e.g., Palladium, Nickel) | Aryl, heteroaryl, alkyl, alkynyl groups |
| Reduction/Dehalogenation | Radical reducing agents (e.g., triethylborane) | Hydrogen (removes the iodine) nih.gov |
| Carbonylation | Carbon monoxide, catalyst | Carbonyl derivatives (e.g., esters, amides) |
| Substitution | Nucleophiles | Direct attachment of heteroatoms (though less common than cross-coupling for C-I bonds on BCPs) |
Properties
IUPAC Name |
3-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWNHXXSUQKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C23CC(C2)(C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Functional Group Interconversions of 3 3 Iodobicyclo 1.1.1 Pentan 1 Yl Oxetane
Reactivity of the Bridgehead Iodine Atom: Nucleophilic and Radical Processes
The carbon-iodine bond at the bridgehead position of the BCP core is a key site for functionalization. This position exhibits reactivity in both nucleophilic and radical pathways, enabling the introduction of a wide array of substituents.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane is a competent substrate for these transformations. rsc.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the BCP iodide with boronic acids or their derivatives. mdpi.com It is a widely used method for creating carbon-carbon bonds, particularly for introducing aryl and heteroaryl groups.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) cocatalyst. organic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.orgcsic.es The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org The reaction's utility is significant as it overcomes the limitations of traditional methods for forming aromatic C-N bonds. wikipedia.org The mechanism proceeds through oxidative addition, association of the amine, deprotonation, and reductive elimination. wikipedia.orgorganic-chemistry.org
The following table provides illustrative examples of these cross-coupling reactions.
| Coupling Reaction | Reagents and Conditions | Product | Yield |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | 3-{3-Aryl-bicyclo[1.1.1]pentan-1-yl}oxetane | Varies |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, amine base | 3-{3-Alkynyl-bicyclo[1.1.1]pentan-1-yl}oxetane | Varies |
| Buchwald-Hartwig | Primary or secondary amine, Pd catalyst, base | 3-{3-Amino-bicyclo[1.1.1]pentan-1-yl}oxetane | Varies |
This table presents generalized reaction schemes. Specific yields and conditions depend on the substrates and catalysts used.
The bridgehead iodine can be converted into an organometallic species, which can then react with various electrophiles. A common method involves a metal-halogen exchange, typically with an organolithium reagent like tert-butyllithium, to form a BCP-carbanion. This highly reactive intermediate can then be trapped by a range of electrophiles. nih.gov
For instance, treatment of BCP iodides with t-BuLi in diethyl ether, followed by reaction with bis(pinacolato)diboron, yields the corresponding boronic acid pinacol ester. nih.gov This product can be further transformed, for example, through oxidation with hydrogen peroxide to give the corresponding alcohol. nih.gov
The C-I bond can undergo homolytic cleavage to generate a bridgehead BCP radical. This radical species can participate in various reactions, including reductions and additions to unsaturated systems. nih.gov For example, radical reduction can be achieved using reagents like tris(trimethylsilyl)silane ((TMS)₃SiH). mdpi.com
Furthermore, this radical intermediate can be trapped by various radical acceptors, enabling the formation of new carbon-carbon bonds. mdpi.com Triethylborane (B153662) is an effective initiator for the radical ring-opening of [1.1.1]propellane to form 1-halo-3-substituted BCPs, demonstrating the utility of radical pathways in functionalizing the BCP core. nih.gov
Ring-Opening and Functionalization Reactions of the Oxetane (B1205548) Moiety
The oxetane ring, due to its inherent ring strain of 25.5 kcal/mol, is susceptible to ring-opening reactions under various conditions, including nucleophilic, electrophilic, and acid-catalyzed pathways. beilstein-journals.org This reactivity provides a route to 1,3-disubstituted propane (B168953) derivatives.
Nucleophilic ring-opening is a common transformation. Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. The regioselectivity of the ring-opening can be influenced by both steric and electronic effects. While the oxetane ring is generally stable, acidic conditions can promote its opening. chemrxiv.org
Transformations at the Bicyclo[1.1.1]pentane Unsubstituted Bridgehead and Propeller Positions
While the primary sites of reactivity are the iodine-bearing bridgehead and the oxetane ring, transformations at other positions of the BCP core are less common but conceptually possible. Direct C-H functionalization at the unsubstituted bridgehead or the "propeller" (CH₂) positions would require harsh conditions and highly reactive intermediates due to the strength and steric inaccessibility of these bonds. Such transformations are not well-documented for this specific molecule.
Multi-Component Reactions Incorporating the this compound Hybrid Scaffold
The dual reactivity of this compound makes it a potential candidate for multi-component reactions (MCRs). MCRs, where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. princeton.edu
For instance, a visible-light-mediated cascade atom transfer radical addition (CATRA) has been developed for the synthesis of complex BCP scaffolds. chemrxiv.org This one-step, three-component radical process utilizes an alkene, an alkyl iodide, and [1.1.1]propellane. chemrxiv.org While not specifically demonstrated with this compound, the principles suggest its potential application in similar MCR strategies. chemrxiv.orgresearchgate.net
Advanced Structural Investigations and Conformational Analysis of 3 3 Iodobicyclo 1.1.1 Pentan 1 Yl Oxetane Architectures
Spectroscopic Methods for Elucidating Molecular Architecture and Connectivity
The molecular structure of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane is unequivocally established through a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide complementary information to confirm the connectivity and elucidate the local chemical environment of each atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular framework. The highly symmetrical BCP cage results in a simplified spectrum. The six bridge protons of the BCP core are expected to appear as a characteristic singlet in the ¹H NMR spectrum. The protons on the oxetane (B1205548) ring, however, would present more complex splitting patterns. The methine proton at the C3 position of the oxetane would likely appear as a multiplet, while the methylene (B1212753) protons at the C2 and C4 positions would exhibit diastereotopicity, leading to distinct signals.
In the ¹³C NMR spectrum, the bridgehead carbons of the BCP unit would show distinct chemical shifts. The carbon atom bonded to the iodine (C-I) would be significantly shielded, appearing at a low chemical shift, while the carbon attached to the oxetane ring would appear further downfield. The bridge methylene carbons of the BCP would give rise to a single signal due to the molecule's symmetry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| BCP Bridgehead (C-I) | - | ~5-15 |
| BCP Bridgehead (C-Oxetane) | - | ~35-45 |
| BCP Bridge (CH₂) | ~2.40 (s, 6H) | ~55-65 |
| Oxetane C3 (CH) | ~3.50 (m, 1H) | ~30-40 |
| Oxetane C2/C4 (CH₂) | ~4.50-4.80 (m, 4H) | ~70-80 |
*Predicted values are based on typical shifts for substituted BCP and oxetane derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups. The spectrum would be characterized by the C-H stretching vibrations of the BCP and oxetane methylene groups. A prominent feature would be the asymmetric C-O-C stretching of the oxetane ring, typically observed in the 1000-1150 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ range.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. The mass spectrum would show the molecular ion peak [M]⁺. Characteristic fragmentation patterns would likely include the loss of the iodine atom ([M-I]⁺) and cleavage of the oxetane ring, providing further structural confirmation.
Conformational Dynamics of Bicyclo[1.1.1]pentane and Oxetane Ring Systems
The conformational behavior of this compound is dominated by the distinct properties of its two constituent rings.
Bicyclo[1.1.1]pentane (BCP) Ring: The BCP cage is exceptionally rigid. researchgate.net Its structure is defined by two bridgehead carbons connected through three two-carbon bridges, resulting in a highly strained yet stable framework. X-ray diffraction studies on various BCP derivatives confirm that the bond lengths and angles are remarkably consistent, highlighting this rigidity. researchgate.net The BCP unit acts as a stiff, linear spacer, and its conformational freedom is limited to rotation around the single bond connecting it to the oxetane ring.
Oxetane Ring: In contrast to the rigid BCP, the four-membered oxetane ring is not planar. springernature.comnih.gov It adopts a puckered conformation to alleviate torsional strain. nih.gov The degree of puckering can be described by a puckering angle, which for unsubstituted oxetane is approximately 8.7°. nih.gov The introduction of a substituent at the 3-position, as in the title compound, influences this puckering. nih.gov The oxetane ring undergoes a dynamic process of ring inversion, where it rapidly flips between two equivalent puckered conformations. The energy barrier for this inversion is generally low. For 3,3-dimethyloxetane, the barrier has been determined to be around 47 cm⁻¹. This dynamic behavior means that at room temperature, the ring is in constant motion.
Table 2: Comparative Conformational Parameters
| Ring System | Key Conformational Feature | Typical Puckering Angle | Energy Barrier to Inversion |
| Bicyclo[1.1.1]pentane | Rigid Cage | N/A | High |
| Oxetane | Puckered Ring | ~8-16° | Low |
Electronic Structure and Bonding Analysis within the Bicyclo[1.1.1]pentane-Oxetane System
Computational methods, such as Density Functional Theory (DFT), provide deep insights into the electronic landscape of the molecule. The electronic nature of the BCP scaffold is known to be highly dependent on its bridgehead substituents. youtube.com
Bonding and Charge Distribution: The BCP cage is characterized by unusual bonding, with high p-character in the C-C bonds of the bridges. The bond connecting the two bridgehead carbons is exceptionally short. The presence of a highly electronegative iodine atom at one bridgehead induces a significant polarization of the C-I bond. This creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom, making it a potential halogen bond donor in intermolecular interactions. nih.govyoutube.com
The oxetane ring, containing an electronegative oxygen atom, also introduces polarity. The oxygen atom's lone pairs make the oxetane a good hydrogen bond acceptor. springernature.com The attachment of the oxetane to the BCP cage will influence the charge distribution across the entire molecule through inductive effects. Natural Bond Orbital (NBO) analysis would likely show a net withdrawal of electron density from the BCP core by both the iodine and the oxetanyl group.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the lone pairs of the iodine atom, with some contribution from the oxygen lone pairs. The LUMO is anticipated to be the antibonding σ* orbital of the C-I bond. The energy gap between the HOMO and LUMO would define the molecule's kinetic stability and its electronic transition properties. This FMO profile suggests that the molecule would be most susceptible to nucleophilic attack at the carbon bearing the iodine atom, potentially leading to substitution reactions.
Computational and Theoretical Insights into 3 3 Iodobicyclo 1.1.1 Pentan 1 Yl Oxetane Chemistry
Quantum Chemical Calculations of Molecular Geometry, Strain Energy, and Stability
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and inherent strain of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane. The bicyclo[1.1.1]pentane (BCP) cage is characterized by its rigid, highly strained framework, featuring inverted tetrahedral geometries at the bridgehead carbons. Calculations reveal that the central C1-C3 bond is unusually long, while the bridgehead C-H bonds exhibit significant s-orbital character, influencing their reactivity. The oxetane (B1205548) ring, a four-membered heterocycle, is not planar and possesses a puckered conformation to alleviate some of its ring strain. beilstein-journals.org
Table 1: Representative Calculated Geometric Parameters for BCP and Oxetane Moieties
This table presents typical values obtained from quantum chemical calculations for the core structures. The exact parameters for the full molecule would require specific computation.
| Parameter | Structure Fragment | Typical Calculated Value |
| C1–C3 Bond Length | Bicyclo[1.1.1]pentane | ~1.87 Å |
| C1–C2 Bond Length | Bicyclo[1.1.1]pentane | ~1.54 Å |
| C1–C2–C3 Bond Angle | Bicyclo[1.1.1]pentane | ~74.2° |
| C-O Bond Length | Oxetane | ~1.45 Å |
| C-C Bond Length | Oxetane | ~1.55 Å |
| Ring Puckering Angle | Oxetane | ~8-10° |
Mechanistic Studies of Synthetic Transformations and Reactivity using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, transition states, and the reactivity of molecules like this compound. For this compound, DFT can be applied to study key transformations, such as the functionalization of the C-I bond.
Synthetic routes often involve the reaction of [1.1.1]propellane with radical precursors. frontiersin.org DFT calculations are instrumental in understanding the thermodynamics and kinetics of these radical addition reactions. frontiersin.org For instance, in the transformation of an iodo-BCP derivative, DFT can model the formation of a BCP-radical intermediate and its subsequent reactions. frontiersin.orgchemrxiv.org Calculations can elucidate the energies of reactants, intermediates, transition states, and products, providing a complete energy profile for a proposed reaction pathway. This helps in predicting the feasibility of a reaction and understanding the factors that control its outcome. For example, DFT studies on related systems have shown the importance of specific substituents in stabilizing radical intermediates, which is crucial for achieving desired product yields. chemrxiv.org
Table 2: Hypothetical DFT-Calculated Relative Energies for a Nucleophilic Substitution Reaction
This table illustrates the type of data generated from DFT studies to analyze a reaction mechanism. Values are for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | SN2-like transition state | +22.5 |
| Products | Substituted BCP-oxetane + Iodide | -15.0 |
Prediction of Chemical Reactivity and Stereoselectivity through Computational Models
Computational models are essential for predicting the chemical reactivity and potential stereoselectivity of reactions involving this compound. The molecule itself is achiral. However, reactions at the oxetane ring or subsequent transformations of a functionalized BCP could introduce stereocenters.
Predicting stereochemical outcomes is a significant challenge where computational chemistry excels. By modeling the transition states of competing reaction pathways (e.g., leading to R or S enantiomers), the difference in their activation energies (ΔΔG‡) can be calculated. This energy difference directly correlates to the predicted enantiomeric excess of the product. Such models can account for subtle steric and electronic effects of the BCP and oxetane moieties that would dictate the facial selectivity of an incoming reagent. Machine learning algorithms, trained on extensive datasets from experimental and computational results, are also emerging as powerful tools for accurately predicting the stereoselectivity of complex chemical transformations. mpg.de
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While the BCP core is rigid, the molecule possesses conformational flexibility arising from the rotation around the single bond connecting the BCP and oxetane rings, as well as the puckering of the oxetane ring itself. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape over time. nih.govucr.edu
MD simulations model the atomic motions of a molecule, providing insight into its dynamic behavior in various environments, such as in different solvents. chemrxiv.org By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify low-energy conformations, determine the energy barriers to rotation, and understand how the molecule flexes and moves. ucr.edumdpi.com Furthermore, MD simulations can be used to study intermolecular interactions. For example, they can model how this compound interacts with solvent molecules or other chemical species, which is crucial for understanding its behavior in solution and its potential to engage in non-covalent interactions like halogen bonding via the iodine atom. chemrxiv.org
Strategic Utility of 3 3 Iodobicyclo 1.1.1 Pentan 1 Yl Oxetane As a Molecular Building Block
Design of Novel Three-Dimensional Scaffolds for Chemical Space Exploration
The quest for novel molecular scaffolds that can access unexplored regions of chemical space is a central theme in modern drug discovery. researchgate.net Three-dimensional (3D) scaffolds are particularly sought after for their potential to yield drug candidates with improved properties. nih.gov The rigid bicyclo[1.1.1]pentane (BCP) framework, combined with the polar oxetane (B1205548) ring, makes 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane a valuable building block for constructing novel 3D molecular architectures. The presence of the iodine atom provides a reactive handle for a variety of coupling reactions, allowing for the facile introduction of diverse functional groups and the expansion of molecular complexity.
The oxetane moiety itself is an attractive structural motif in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and its non-classical isosterism with the carbonyl group. mdpi.comnih.gov This allows for the modulation of molecular interactions with biological targets. The combination of the rigid BCP core and the functional oxetane ring in this compound provides a unique scaffold for the design of new chemical entities with distinct 3D shapes and functionalities, thereby expanding the accessible chemical space for drug discovery programs.
Applications in the Synthesis of Conformationally Restricted Molecular Ligands and Probes
The rigid nature of the bicyclo[1.1.1]pentane skeleton in this compound is instrumental in the design of conformationally restricted molecular ligands and probes. By locking the relative orientation of substituents, this building block allows for the synthesis of molecules with well-defined three-dimensional structures. This conformational constraint can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.
The oxetane group can influence the conformational preference of the main scaffold and act as a hydrogen-bond acceptor, further refining the interaction profile of the resulting ligand. mdpi.comnih.gov The ability to introduce various substituents via the iodo group allows for the systematic exploration of structure-activity relationships (SAR). This makes this compound a powerful tool for developing potent and selective ligands and probes for studying biological systems.
Development of Advanced Linkers and Spacers for Supramolecular Assemblies and Material Science
The unique structural features of this compound also lend themselves to applications in supramolecular chemistry and material science. The rigid and linear nature of the 1,3-disubstituted BCP core makes it an excellent candidate for use as a linker or spacer in the construction of well-defined supramolecular assemblies and advanced materials. The defined distance and orientation between the two bridgehead positions can be exploited to create structures with precise geometries.
The presence of the oxetane and iodo functionalities at opposite ends of the BCP core allows for orthogonal chemical modifications, enabling the programmed assembly of complex architectures. These features make this building block suitable for applications such as the development of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other functional materials where precise control over the spatial arrangement of components is crucial.
Bioisosteric Replacements of Aromatic and Alicyclic Systems in Chemical Design
One of the most significant applications of the bicyclo[1.1.1]pentane scaffold is as a bioisosteric replacement for aromatic and alicyclic systems, such as 1,4-disubstituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. nih.govrsc.orgresearchgate.netcore.ac.uk This strategy is employed to improve the physicochemical and pharmacokinetic properties of drug candidates.
| Original Moiety | BCP-Based Bioisostere | Key Property Improvements |
| 1,4-Disubstituted Benzene | 1,3-Disubstituted Bicyclo[1.1.1]pentane | Enhanced solubility, improved metabolic stability, increased sp³ character. researchgate.netcore.ac.uk |
| tert-Butyl Group | 1-Substituted Bicyclo[1.1.1]pentane | Reduced lipophilicity, altered conformational preferences. nih.gov |
| Internal Alkyne | 1,3-Disubstituted Bicyclo[1.1.1]pentane | Increased metabolic stability, introduction of 3D character. nih.gov |
Interactive Data Table: This table highlights the common bioisosteric replacements involving the BCP core and the associated benefits.
The replacement of flat, sp²-rich aromatic rings with the sp³-rich bicyclo[1.1.1]pentane core of this compound significantly increases the three-dimensionality of a molecule. nih.govresearchgate.net This increased sp³ character can lead to improved developability profiles for drug candidates, including better solubility and reduced non-specific binding. researchgate.net The rigid, cage-like structure of the BCP moiety introduces a defined spatial arrangement of substituents, which can be advantageous for optimizing interactions with the three-dimensional binding pockets of biological targets. mdpi.com
The incorporation of the BCP-oxetane scaffold can have a profound impact on the physicochemical properties of a molecule. Replacing an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl group has been shown to improve aqueous solubility by at least 50-fold. researchgate.net The oxetane moiety, being a polar group and a hydrogen bond acceptor, can further contribute to increased solubility and modulate lipophilicity. mdpi.comnih.gov This fine-tuning of physicochemical properties is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. researchgate.netcore.ac.uk
| Property | Impact of BCP-Oxetane Incorporation |
| Solubility | Generally increased due to higher sp³ character and the polar oxetane group. researchgate.net |
| Lipophilicity (logP) | Can be modulated; often reduced compared to aromatic bioisosteres. researchgate.net |
| Metabolic Stability | Often improved due to the replacement of metabolically labile aromatic C-H bonds. |
Interactive Data Table: This table summarizes the general effects of incorporating the BCP-oxetane moiety on key physicochemical properties.
Future Perspectives and Emerging Avenues in 3 3 Iodobicyclo 1.1.1 Pentan 1 Yl Oxetane Research
Development of Next-Generation Synthetic Methodologies for Enhanced Accessibility and Diversity
The primary challenge in harnessing the potential of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane lies in its efficient and scalable synthesis. Current methods often rely on multi-step sequences starting from the highly strained and reactive precursor, [1.1.1]propellane. researchgate.netnih.gov Future synthetic efforts are expected to focus on developing more direct, modular, and efficient methodologies.
Next-generation approaches will likely involve:
Photochemical and Flow Synthesis: Light-driven reactions offer mild conditions and high functional group tolerance, making them ideal for constructing complex BCPs. researchgate.net Integrating these methods into continuous flow systems could enable the large-scale, safe production of BCP intermediates by managing reactive species like [1.1.1]propellane effectively. chemrxiv.org
Late-Stage Functionalization: Methods that allow for the direct installation of the oxetane (B1205548) moiety onto a pre-functionalized BCP core, or vice-versa, are highly desirable. This could involve novel C-H activation strategies or the use of BCP-organoboron or organometallic reagents that can couple with oxetane-containing electrophiles. researchgate.net
Table 1: Comparison of Synthetic Approaches for Unsymmetrically Substituted BCPs
| Methodology | Description | Potential Advantages | Current Challenges |
|---|---|---|---|
| Traditional Stepwise Synthesis | Sequential addition of functionalities to a [1.1.1]propellane precursor. | Well-established, predictable outcomes. | Lengthy, low overall yields, limited scalability. |
| Multi-Component Radical Reactions | Single-step reaction combining [1.1.1]propellane, a radical precursor, and a trapping agent. chemrxiv.org | High step-economy, rapid access to complexity. nih.gov | Control of selectivity, discovery of compatible components. |
| Photoredox/Flow Chemistry | Use of light to initiate radical reactions under mild conditions, often in continuous flow reactors. researchgate.net | Scalability, safety, mild conditions, high functional group tolerance. chemrxiv.org | Requires specialized equipment, optimization of flow parameters. |
Exploration of Unprecedented Reactivity Patterns and Chemical Derivatizations
This compound is a bifunctional molecule, offering two orthogonal sites for chemical modification: the bridgehead carbon-iodine (C-I) bond and the strained oxetane ring.
The C-I bond is a versatile handle for derivatization. Future research will likely exploit this group in a variety of transformations that are well-established for other aryl and alkyl iodides but have yet to be fully explored for complex BCPs. These include:
Transition Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations could be used to attach aryl, alkynyl, vinyl, and amino groups, respectively, creating a vast array of new chemical entities. nih.gov
Nucleophilic Substitution: While challenging on the sterically hindered bridgehead carbon, developing novel conditions for S_N1-type reactions could provide direct access to derivatives like amines, alcohols, and thiols. sci-hub.se
Radical Reactions: The C-I bond can serve as a radical precursor for Giese-type additions or atom transfer radical addition (ATRA) reactions, enabling the formation of new carbon-carbon bonds under mild conditions. nih.gov
The oxetane ring offers a complementary set of reactive possibilities. Its high ring strain (107 kJ/mol) makes it susceptible to ring-opening reactions, providing a pathway to 1,3-difunctionalized propane (B168953) backbones. wikipedia.orgradtech.org Future avenues include:
Catalytic Ring-Opening: Using various nucleophiles (e.g., amines, thiols, alcohols) under Lewis or Brønsted acid catalysis to generate linear derivatives with new functional handles.
Asymmetric Ring-Opening: The development of chiral catalysts could enable the enantioselective opening of the oxetane ring, introducing stereocenters into the resulting molecules.
Integration of the Scaffold into Advanced Materials Science Applications
The unique structural properties of the BCP-oxetane scaffold make it an attractive candidate for applications in materials science. The BCP core acts as a rigid, linear, and non-conjugated linker, while the oxetane group is a well-known monomer for cationic ring-opening polymerization (CROP). wikipedia.orgdigitellinc.comresearchgate.net
Emerging applications are envisioned in:
Novel Polymer Architectures: The compound can be used as a functional monomer. Cationic polymerization of the oxetane ring would produce a polyether backbone with pendant 3-iodobicyclo[1.1.1]pentan-1-yl groups. rsc.orgrsc.org These pendant BCP-iodide units could then be post-functionalized via cross-coupling to attach various moieties, leading to highly functionalized polymers with precisely controlled architectures and properties.
Molecular Rods and Wires: The rigid, linear geometry of the 1,3-disubstituted BCP unit is ideal for constructing molecular rods. nih.gov Derivatization of the iodide could be used to link multiple units together or to attach conductive groups, with potential applications in molecular electronics and nanotechnology. diva-portal.org
Metal-Organic Frameworks (MOFs): The BCP unit can serve as a rigid organic strut in the construction of MOFs. Conversion of the iodide to a carboxylic acid or other coordinating group would allow for its integration into framework structures, creating materials with tailored porosity for gas storage or catalysis.
Development of High-Throughput Screening Compatible Derivatives for Chemical Biology Research
In drug discovery, the "escape from flatland"—the move away from planar, aromatic structures towards more three-dimensional molecules—is a key strategy for improving compound properties. nih.govacs.org The BCP scaffold is a premier example of a 3D phenyl ring bioisostere. chemrxiv.orgsemanticscholar.org this compound is an ideal starting point for generating large libraries of diverse, 3D-rich compounds for high-throughput screening (HTS).
Future work will focus on leveraging the iodide handle for rapid, parallel synthesis:
Click Chemistry Hubs: Conversion of the iodide to an azide (B81097) or a terminal alkyne would transform the molecule into a "click-ready" hub. This would allow for its rapid conjugation to a large library of complementary alkynes or azides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), generating thousands of derivatives with minimal purification. nih.govchemrxiv.org
DNA-Encoded Libraries (DELs): The robust nature of the BCP scaffold and the reliability of iodide functionalization chemistry make this compound suitable for on-DNA synthesis. nih.gov Incorporating this scaffold into DELs would allow for the screening of billions of compounds against a wide range of biological targets.
Fragment-Based Drug Discovery (FBDD): The core BCP-oxetane structure can serve as a novel 3D fragment. The iodide allows for the controlled elaboration of this fragment into more potent lead compounds after initial hits are identified through screening.
Table 2: Potential Derivatizations of this compound for HTS Libraries
| Reaction Type | Intermediate | Library Generation Method | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | BCP-Boronic Ester | Coupling with diverse (hetero)aryl halides. | Access to aryl-BCP motifs, mimicking biaryl drugs. |
| Sonogashira Coupling | Iodo-BCP (starting material) | Coupling with a library of terminal alkynes. nih.gov | Creates rigid, linear structures; mimics alkyne linkers. |
| Nucleophilic Azide Substitution | Azido-BCP | "Click" reaction with alkyne libraries. chemrxiv.org | High efficiency, biocompatibility, and reaction scope. |
| Buchwald-Hartwig Amination | Iodo-BCP (starting material) | Coupling with diverse primary/secondary amines. | Rapid access to BCP-amine bioisosteres. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane in laboratory settings?
Methodological Answer: Synthesis typically involves three key steps:
Bicyclo[1.1.1]pentane Core Formation : Start with [1.1.1]propellane, a strained intermediate, which can be opened via nucleophilic attack (e.g., using iodide) to generate the iodinated bicyclopentane framework .
Oxetane Ring Construction : Utilize ring-closing strategies, such as Williamson ether synthesis or photochemical cyclization, to attach the oxetane moiety. Evidence from oxetane copolymerization studies (e.g., with 3,3-dimethyloxetane) suggests reactivity parameters for optimizing ring stability .
Iodination : If iodine is not introduced earlier, employ halogenation methods like electrophilic substitution or halogen exchange. While Appel/Corey-Fuchs reactions are noted for cyclic ethers, their adaptation to oxetanes requires careful optimization to avoid ring strain-induced side reactions .
Q. How can the structure of this compound be confirmed spectroscopically?
Methodological Answer:
- NMR Spectroscopy : Compare and NMR shifts to bicyclo[1.1.1]pentane derivatives (e.g., bicyclo[1.1.1]pentane-1,3-dicarboxylic acid ). The iodine atom’s electronegativity will deshield adjacent protons.
- X-ray Crystallography : Resolve the strained bicyclo[1.1.1]pentane geometry and iodine-oxetane spatial arrangement. Crystallization in inert atmospheres (2–8°C) is recommended to enhance stability .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns, noting the characteristic loss of iodine () under EI conditions.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 risk) .
- Storage : Maintain at 2–8°C under inert gas (e.g., argon) to mitigate iodine dissociation or oxidative degradation .
Advanced Research Questions
Q. How does the strain energy of the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?
Methodological Answer: The high strain energy (~70 kcal/mol) of bicyclo[1.1.1]pentane enhances reactivity:
- Suzuki-Miyaura Coupling : The iodine substituent acts as a leaving group, but steric hindrance may require bulky palladium catalysts (e.g., SPhos) to access the bridgehead position.
- Mechanistic Insights : Compare reaction rates with less-strained analogs (e.g., cubanes) to isolate strain effects. Computational modeling (DFT) can predict transition-state geometries and activation barriers .
Q. How can researchers resolve contradictions in regioselectivity during functionalization?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediates via -NMR. For example, low temperatures may favor bridgehead attack due to strain relief.
- Isotopic Labeling : Introduce at the oxetane oxygen to track electronic effects on regioselectivity using 2D NMR (HSQC) .
- Competition Experiments : Compare reactivity with non-iodinated analogs to isolate the halogen’s electronic contributions .
Q. What computational methods model the iodine substituent’s electronic effects on stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond to assess oxidative stability. Compare HOMO/LUMO levels to predict susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate iodine’s steric effects on oxetane ring puckering in solvent environments (e.g., toluene vs. DMF) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability data?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental variables .
- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregates in solution, which may falsely indicate low solubility.
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
